Alpinine

Description

This compound has been reported in Euglena gracilis and Papaver bracteatum with data available.

Properties

CAS No. |

14028-90-1 |

|---|---|

Molecular Formula |

C23H29NO6 |

Molecular Weight |

415.5 g/mol |

IUPAC Name |

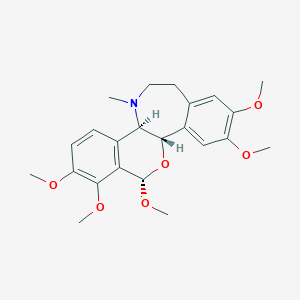

(1S,11R,18S)-4,5,15,16,18-pentamethoxy-10-methyl-19-oxa-10-azatetracyclo[9.8.0.02,7.012,17]nonadeca-2,4,6,12(17),13,15-hexaene |

InChI |

InChI=1S/C23H29NO6/c1-24-10-9-13-11-17(26-3)18(27-4)12-15(13)21-20(24)14-7-8-16(25-2)22(28-5)19(14)23(29-6)30-21/h7-8,11-12,20-21,23H,9-10H2,1-6H3/t20-,21+,23+/m1/s1 |

InChI Key |

NGGOLDIRUNJLSH-GIWBLDEGSA-N |

Isomeric SMILES |

CN1CCC2=CC(=C(C=C2[C@H]3[C@H]1C4=C([C@H](O3)OC)C(=C(C=C4)OC)OC)OC)OC |

Canonical SMILES |

CN1CCC2=CC(=C(C=C2C3C1C4=C(C(O3)OC)C(=C(C=C4)OC)OC)OC)OC |

Origin of Product |

United States |

Foundational & Exploratory

Unraveling the Enigma of Alpinine: A Tale of Two Alkaloids

A comprehensive examination of the chemical identity, properties, and biological context of two distinct compounds identified as Alpinine, tailored for researchers, scientists, and drug development professionals.

The name "this compound" presents a notable case of ambiguity in natural product chemistry, referring to two structurally distinct alkaloids isolated from different plant genera: a rhoeadine-type alkaloid from Papaver bracteatum and a complex norditerpene alkaloid from Delphinium alpinum . This technical guide provides an in-depth analysis of the chemical structure, physicochemical properties, and experimental protocols related to both molecules, clarifying their unique identities and summarizing the available scientific data.

This compound: The Rhoeadine (B192271) Alkaloid from Papaver bracteatum

The first compound designated as this compound is a rhoeadine alkaloid isolated from the Iranian poppy, Papaver bracteatum. This plant is renowned for its high concentration of thebaine, a crucial precursor for the semi-synthesis of opioids like codeine and naloxone. This compound is one of the several alkaloids co-existing with thebaine in this species.

Chemical Structure and Properties

The chemical structure of this compound from Papaver bracteatum was elucidated by Theuns and colleagues in 1985. It belongs to the rhoeadine class of alkaloids, characterized by a specific tetracyclic ring system.

Table 1: Physicochemical and Spectroscopic Data for this compound from Papaver bracteatum

| Property | Value | Reference |

| Molecular Formula | C₂₃H₂₉NO₆ | [1] |

| Molecular Weight | 415.48 g/mol | [1] |

| CAS Number | 14028-90-1 | [1] |

| ¹³C NMR (CDCl₃, δ in ppm) | Data not fully available in the public domain. The original 1985 publication in Phytochemistry should be consulted for the complete spectral data. | |

| ¹H NMR (CDCl₃, δ in ppm) | Data not fully available in the public domain. The original 1985 publication in Phytochemistry should be consulted for the complete spectral data. |

Experimental Protocols

Isolation of this compound from Papaver bracteatum

General Alkaloid Extraction Workflow:

References

The Norditerpene Alkaloid Alpinine: A Technical Guide to its Discovery, Origin, and Biological Context

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the norditerpene alkaloid Alpinine. It details its discovery and origin, chemical characterization, and known biological activities within the broader context of related norditerpenoid alkaloids. This document also presents generalized experimental protocols for the isolation and characterization of such compounds from their natural sources. Additionally, it clarifies the distinction between this compound and similarly named compounds from the Alpinia genus, namely Alpinin C and D, and presents the available data for these molecules. The information is structured to serve as a foundational resource for researchers in natural product chemistry, pharmacology, and drug development.

Introduction

The quest for novel bioactive compounds from natural sources is a cornerstone of pharmaceutical research. Among the vast array of plant secondary metabolites, alkaloids, particularly norditerpenoid alkaloids, represent a class of compounds with significant structural complexity and potent biological activities. This guide focuses on this compound, a norditerpene alkaloid, providing an in-depth look at its discovery, natural origins, and what is known about its biological effects.

Discovery and Origin of this compound

This compound is a norditerpene alkaloid that was first isolated from the aerial parts of Delphinium alpinum , a plant belonging to the Ranunculaceae family. The discovery of this compound was part of broader phytochemical investigations into the Delphinium genus, which is well-known for producing a rich diversity of diterpenoid and norditerpenoid alkaloids.[1]

Another compound referred to as "this compound" has been reported to be isolated from Papaver bracteatum , a species of poppy. However, detailed structural and biological information on this particular compound is not widely available in the current scientific literature.

It is crucial to distinguish the alkaloid this compound from compounds with similar names found in the Alpinia genus (family Zingiberaceae), such as the diarylheptanoids Alpinin C and Alpinin D, which are discussed in a separate section of this guide.

Chemical Characterization of this compound

The chemical structure of this compound from Delphinium alpinum has been elucidated using a combination of spectroscopic techniques.

Systematic Name: 1α,6β,16β-trimethoxy-7-hydroxy-8-ethoxy-14α-propionyloxy-4β-(2″-methyl)succinylanthranoyloxymethyl-N-ethylaconitane[1]

Molecular Formula: C39H55NO12 (deduced from its systematic name)

Structural Elucidation: The structure of this compound was determined through the application of the following spectroscopic methods[1]:

-

Proton Nuclear Magnetic Resonance (¹H NMR): To determine the proton framework of the molecule.

-

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR): To identify the number and types of carbon atoms.

-

Infrared (IR) Spectroscopy: To identify functional groups present in the molecule.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

Biological Activities and Mechanism of Action of Norditerpenoid Alkaloids

Table 1: General Biological Activities of Norditerpenoid Alkaloids from Delphinium and Aconitum Species

| Biological Effect | Target | General Mechanism of Action | Reference |

| Cardiovascular Effects | Voltage-gated sodium channels | Modulation of channel gating, leading to arrhythmias. | [2] |

| Neurotoxicity | Nicotinic acetylcholine (B1216132) receptors (nAChRs) | Antagonistic activity, blocking neurotransmission. | [3] |

Signaling Pathways

The primary signaling pathways affected by many norditerpenoid alkaloids involve the disruption of normal neuronal and cardiac cell function through interaction with ion channels and receptors.

Experimental Protocols

The following sections outline generalized protocols for the isolation and characterization of norditerpenoid alkaloids from Delphinium species, which can be adapted for this compound.

Isolation of Norditerpenoid Alkaloids

Methodology:

-

Plant Material Preparation: The dried and powdered aerial parts of the Delphinium species are used as the starting material.

-

Extraction: The plant material is typically macerated with a polar solvent such as methanol at room temperature for an extended period. This process is often repeated multiple times to ensure exhaustive extraction.

-

Filtration and Concentration: The methanolic extracts are combined, filtered to remove solid plant debris, and then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Acid-Base Partitioning: The crude extract is subjected to acid-base extraction to separate the alkaloids from other classes of compounds. This involves dissolving the extract in an acidic aqueous solution (e.g., 2% HCl), followed by washing with a nonpolar solvent (e.g., diethyl ether or chloroform) to remove neutral and acidic compounds. The acidic aqueous layer is then basified (e.g., with ammonium (B1175870) hydroxide) and extracted with a nonpolar solvent (e.g., chloroform) to isolate the basic alkaloids.

-

Chromatographic Separation: The crude alkaloid extract is then subjected to various chromatographic techniques for separation and purification.

-

Column Chromatography: Typically, silica (B1680970) gel or alumina (B75360) is used as the stationary phase with a gradient elution system of increasing polarity (e.g., hexane-ethyl acetate, chloroform-methanol).

-

Thin Layer Chromatography (TLC): TLC is used to monitor the separation and to identify fractions containing the compounds of interest.

-

Preparative TLC and High-Performance Liquid Chromatography (HPLC): These techniques are often employed for the final purification of the isolated compounds.

-

Characterization of Norditerpenoid Alkaloids

Methodology:

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of the isolated alkaloid. Fragmentation patterns observed in MS/MS experiments can provide valuable structural information.[4][5]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of NMR experiments is crucial for the complete structural elucidation.[5][6]

-

¹H NMR: Provides information about the number and chemical environment of protons.

-

¹³C NMR and DEPT: Reveals the number and type of carbon atoms (CH3, CH2, CH, C).

-

2D NMR (COSY, HSQC, HMBC): These experiments are used to establish the connectivity between protons and carbons, allowing for the assembly of the molecular structure.

-

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups, such as hydroxyl (-OH), carbonyl (C=O), and ether (C-O-C) groups.

-

X-ray Crystallography: For crystalline compounds, single-crystal X-ray diffraction provides unambiguous determination of the three-dimensional structure.[7]

Related Compounds from the Alpinia Genus: Alpinin C and D

It is important for researchers to be aware of similarly named compounds from different natural sources to avoid confusion. The Alpinia genus, particularly Alpinia officinarum , produces a class of compounds known as diarylheptanoids, which includes Alpinin C and Alpinin D . These are structurally and biologically distinct from the norditerpenoid alkaloid this compound.

Table 2: Available Data on Alpinin C and D from Alpinia officinarum

| Compound | Class | Biological Activity | IC50 Values | Reference |

| Alpinin C | Dimeric Diarylheptanoid | Selective cytotoxicity against human breast cancer (MCF-7) and human glioblastoma (T98G) cell lines. | MCF-7: 62.3 µMT98G: 57.3 µM | [8] |

| Alpinin D | Diarylheptanoid | Data not available | Data not available | [9] |

Conclusion

This compound, a norditerpene alkaloid from Delphinium alpinum, represents a structurally complex natural product with potential biological activities characteristic of its chemical class, including the modulation of ion channels and neurotransmitter receptors. While specific quantitative bioactivity data for this compound itself is limited, this guide provides a comprehensive foundation of its discovery, chemical properties, and the broader biological context of norditerpenoid alkaloids. The detailed experimental workflows for isolation and characterization serve as a practical resource for researchers in the field. Furthermore, the clear distinction from similarly named compounds in the Alpinia genus is essential for accurate scientific communication and research direction. Further investigation into the specific biological targets and quantitative activity of this compound is warranted to fully understand its therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. Sanglifehrins A, B, C and D, novel cyclophilin-binding compounds isolated from Streptomyces sp. A92-308110. I. Taxonomy, fermentation, isolation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A Review on the Pharmacological Activities and Phytochemicals of Alpinia officinarum (Galangal) Extracts Derived from Bioassay-Guided Fractionation and Isolation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Norditerpenoid alkaloids from Delphinium species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Impacts of Steric Compression, Protonation, and Intramolecular Hydrogen Bonding on the 15N NMR Spectroscopy of Norditerpenoid Alkaloids and Their Piperidine-Ring Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antifungal Activity of New Diterpenoid Alkaloids Isolated by Different Chromatographic Methods from Delphinium peregrinum L. var. eriocarpum Boiss - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Norditerpenoid alkaloids from Delphinium nordhagenii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. An overview of chemical constituents from Alpinia species in the last six decades - RSC Advances (RSC Publishing) DOI:10.1039/C6RA27830B [pubs.rsc.org]

- 9. extrasynthese.com [extrasynthese.com]

An In-Depth Technical Guide to the Natural Sources and Biosynthesis of Alpinetin

Note to the user: The query for "Alpinine" did not yield specific results for a compound with that name. The scientific literature extensively covers "Alpinetin," a closely related flavonoid and a major constituent of the Alpinia genus. It is highly probable that "this compound" was a typographical error for "Alpinetin." This technical guide will, therefore, focus on the natural sources and biosynthesis of Alpinetin (B1665720).

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alpinetin (7-hydroxy-5-methoxyflavanone) is a naturally occurring dihydroflavone that has garnered significant attention within the scientific community.[1] It is a key bioactive phytochemical isolated from a variety of medicinal plants, most notably those belonging to the Alpinia genus.[2] Extensive research has demonstrated that alpinetin possesses a broad spectrum of pharmacological activities, including anti-inflammatory, antitumor, antiviral, hepatoprotective, and neuroprotective properties.[1][3][4] These therapeutic potentials stem from its ability to modulate multiple signaling pathways with low systemic toxicity. This guide provides a comprehensive overview of the natural distribution of alpinetin, a detailed examination of its biosynthetic pathway, and the experimental protocols utilized for its isolation and study.

Natural Sources of Alpinetin

Alpinetin is distributed across a diverse range of plant species. While it was first isolated from Alpinia intermedia in Japan, its primary sources are plants from the Zingiberaceae (ginger) family. However, its presence is not limited to this family.

Key plant sources include:

-

Zingiberaceae Family :

-

Alpinia katsumadai (Katsumada's Galangal)

-

Alpinia hainanensis

-

Alpinia intermedia

-

Alpinia galanga (Galangal)

-

Alpinia henryi

-

Amomum subulatum (Black Cardamom)

-

Boesenbergia rotunda (Fingerroot)

-

-

Other Families :

-

Carya cathayensis (Juglandaceae)

-

Dalbergia odorifera (Fabaceae)

-

Persicaria limbata (Polygonaceae)

-

Populus species (Salicaceae)

-

Scutellaria species (Lamiaceae)

-

Quantitative Analysis of Alpinetin

The concentration of alpinetin can vary significantly depending on the plant species, the part of the plant used, and the extraction methodology. High-Performance Liquid Chromatography (HPLC) is the standard method for the quantification of alpinetin. The following table summarizes yields reported in the literature.

| Plant Source | Plant Part | Extraction Method | Yield of Alpinetin | Purity | Reference |

| Alpinia katsumadai Hayata | - | Microwave-Assisted | 14.47 mg from 158.4 mg crude extract | 99.01% | |

| Alpinia katsumadai | - | Not Specified | 17.2 mg from 100 mg crude extract | 98.1% |

Biosynthesis Pathway of Alpinetin

Alpinetin biosynthesis is a branch of the well-characterized phenylpropanoid pathway, which is responsible for the production of flavonoids in plants. The pathway initiates from the aromatic amino acid L-phenylalanine and proceeds through several enzymatic steps to produce the precursor pinocembrin (B1678385), which is then methylated to yield alpinetin.

The key enzymatic steps are:

-

L-Phenylalanine to Cinnamic Acid : The pathway begins with the deamination of L-phenylalanine, catalyzed by Phenylalanine Ammonia (B1221849) Lyase (PAL) or an aromatic amino acid ammonia lyase (XAL).

-

Cinnamic Acid to p-Coumaroyl-CoA : Cinnamic acid is first hydroxylated by Cinnamic Acid 4-Hydroxylase (C4H) to form p-coumaric acid. Subsequently, 4-Coumarate:CoA Ligase (4CL) activates p-coumaric acid into its thioester, p-Coumaroyl-CoA.

-

Formation of the Chalcone (B49325) Scaffold : Chalcone Synthase (CHS) , a key enzyme in flavonoid biosynthesis, catalyzes the condensation of one molecule of p-Coumaroyl-CoA with three molecules of Malonyl-CoA to form naringenin (B18129) chalcone (or pinocembrin chalcone if cinnomyl-CoA is used directly).

-

Cyclization to a Flavanone (B1672756) : The chalcone is then stereospecifically cyclized into the flavanone (2S)-pinocembrin by the enzyme Chalcone Isomerase (CHI) .

-

Methylation to Alpinetin : The final step is the regioselective methylation of the 5-hydroxyl group of pinocembrin. This reaction is catalyzed by an O-Methyltransferase (OMT) , using S-adenosyl methionine (SAM) as the methyl donor, to produce alpinetin.

Experimental Protocols

Protocol for Extraction, Isolation, and Purification of Alpinetin

This protocol is based on the microwave-assisted extraction and high-speed counter-current chromatography (HSCCC) methods reported for Alpinia katsumadai.

1. Plant Material Preparation:

-

Dry the source plant material (e.g., rhizomes or seeds of Alpinia katsumadai) to a constant weight in a shaded, well-ventilated area or a drying oven at low temperature (40-50°C).

-

Pulverize the dried material into a fine powder using a mechanical grinder.

2. Microwave-Assisted Extraction (MAE):

-

Place 1.0 g of the plant powder into a suitable microwave extraction vessel.

-

Add 12 mL of 100% ethanol (B145695).

-

Perform the extraction in a microwave extractor at 800W for 12 minutes.

-

Filter the extract and repeat the extraction process on the plant residue with an additional 12 mL of ethanol.

-

Combine the two ethanol extracts.

3. Crude Extract Preparation:

-

Evaporate the combined ethanol extracts to dryness under reduced pressure using a rotary evaporator.

-

Suspend the resulting residue in 20 mL of deionized water using sonication.

-

Perform a liquid-liquid extraction by adding 20 mL of ethyl acetate (B1210297) to the aqueous suspension in a separatory funnel. Shake vigorously and allow the layers to separate.

-

Collect the upper ethyl acetate layer. Repeat the extraction of the aqueous layer with another 20 mL of ethyl acetate.

-

Combine the ethyl acetate fractions and evaporate to dryness to yield the crude extract. Store at -20°C until purification.

4. HSCCC Purification:

-

Solvent System Preparation : Prepare a two-phase solvent system of n-hexane-ethyl acetate-ethanol-water at a volume ratio of 5:6:5:5. Thoroughly mix the solvents in a separatory funnel and allow them to equilibrate at room temperature. Separate the upper and lower phases.

-

HSCCC Operation :

- Fill the entire multilayer coil column of the HSCCC instrument with the upper phase (stationary phase).

- Pump the lower phase (mobile phase) into the column at a flow rate of 2.0 mL/min while rotating the column at 800 rpm.

- Once hydrodynamic equilibrium is reached (mobile phase elutes from the outlet), dissolve a known amount of crude extract (e.g., 150 mg) in a small volume of the biphasic solvent system and inject it into the column.

- Monitor the effluent continuously with a UV detector at 290-300 nm.

- Collect fractions based on the resulting chromatogram peaks.

5. Analysis and Identification:

-

Analyze the purity of the fractions containing alpinetin using analytical HPLC.

-

Confirm the structural identity of the purified compound using spectroscopic methods such as UV, FT-IR, ¹H-NMR, and ¹³C-NMR and compare the data with published literature values.

Experimental Workflow for Biosynthesis Pathway Elucidation

Elucidating a biosynthetic pathway, such as that for alpinetin, often involves a combination of genetic, molecular, and biochemical approaches. A common modern strategy is heterologous expression in a microbial host like E. coli, which lacks the endogenous pathway.

References

A Technical Guide to the Preliminary Biological Activity of Alpinetin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary biological activities of Alpinetin, a natural flavonoid found in plants of the Alpinia genus. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development to facilitate further investigation into the therapeutic potential of this compound. This document summarizes key findings on its anticancer, anti-inflammatory, and antimicrobial properties, including quantitative data, experimental methodologies, and visual representations of its mechanisms of action.

Disclaimer: The user's query referenced "Alpinine." Initial research indicates this may be a misspelling and that the intended compound of interest is "Alpinetin," a flavonoid extensively studied for its biological activities. This document proceeds under the assumption that the user is interested in Alpinetin.

Anticancer Activity

Alpinetin has demonstrated significant anticancer properties across various cancer cell lines. Its primary mechanisms of action involve the induction of apoptosis, cell cycle arrest, and suppression of proliferation.[1][2]

The following table summarizes the half-maximal inhibitory concentration (IC50) values of Alpinetin against various cancer cell lines. The IC50 value represents the concentration of a drug that is required for 50% inhibition in vitro.[3]

| Cell Line | Cancer Type | IC50 (µg/mL) | Citation |

| SNU-1 | Gastric Carcinoma | 426 | [4] |

| Hs 746T | Gastric Carcinoma | 586 | [4] |

| KATO III | Gastric Carcinoma | 424 |

Note: Lower IC50 values indicate higher potency.

Alpinetin exerts its anticancer effects by modulating key signaling pathways. A significant mechanism identified is the induction of mitochondria-associated apoptosis through the ROS/NF-κB/HIF-1α axis in breast cancer cells. Alpinetin has been shown to decrease the production of mitochondrial reactive oxygen species (ROS), which in turn inhibits the activation of the NF-κB signaling pathway. This leads to a reduction in the transcription of hypoxia-inducible factor-1α (HIF-1α), a key regulator of tumor survival and angiogenesis.

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl-2H-tetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

-

Principle: NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

-

Methodology:

-

Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

-

Cells are treated with various concentrations of Alpinetin for a specified period (e.g., 48 hours).

-

The MTT reagent is added to each well and incubated.

-

The formazan crystals are dissolved with a solubilizing agent (e.g., DMSO).

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

The IC50 value is calculated from the dose-response curve.

-

The terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay is used to detect DNA fragmentation, which is a hallmark of apoptosis.

-

Principle: The TUNEL assay relies on the enzyme terminal deoxynucleotidyl transferase (TdT) to label the 3'-hydroxyl ends of fragmented DNA with labeled dUTPs.

-

Methodology:

-

Tumor tissue sections are prepared and fixed.

-

The sections are permeabilized to allow entry of the labeling reagents.

-

The TdT enzyme and labeled dUTPs are added to the sections and incubated.

-

The labeled cells are visualized using fluorescence microscopy.

-

Anti-inflammatory Activity

Alpinetin has demonstrated considerable anti-inflammatory activities. It can inhibit various inflammatory disorders through multiple signaling mechanisms.

Alpinetin's anti-inflammatory effects are largely attributed to its ability to suppress the NF-κB signaling pathway. NF-κB is a key transcription factor that regulates the expression of many pro-inflammatory genes, including cytokines and chemokines. By inhibiting NF-κB activation, Alpinetin can reduce the production of inflammatory mediators. Additionally, Alpinetin has been shown to activate the Nrf2/HO-1 pathway, which is involved in the antioxidant response and has anti-inflammatory properties.

References

- 1. Alpinetin inhibits breast cancer growth by ROS/NF‐κB/HIF‐1α axis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Alpinetin: a Dietary Flavonoid with Diverse Anticancer Effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Alpinetin: anti-human gastric cancer potential and urease inhibition activity in vitro - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Enigma of Alpinine: A Proposed Framework for Elucidating its Mechanism of Action

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: Alpinine, a formally identified alkaloid with the chemical formula C₂₃H₂₉NO₆, remains a molecule of significant obscurity within the scientific community. Despite its classification and origin from plants of the Papaver genus, there is a notable absence of published research detailing its biological activity and mechanism of action. This technical guide addresses this knowledge gap not by presenting existing data, but by proposing a comprehensive, hypothetical framework for the systematic investigation of this compound's pharmacological potential. We outline a standard workflow for natural product drug discovery, from initial screening to detailed mechanistic studies. This document serves as a roadmap for researchers, providing established experimental protocols and conceptual models for signaling pathways commonly modulated by alkaloids. All quantitative data and experimental details presented herein are illustrative, designed to provide a template for future research endeavors.

Introduction: The Case of this compound

This compound is a recognized alkaloid, a class of naturally occurring chemical compounds that mostly contain basic nitrogen atoms. This class is renowned for its potent and diverse pharmacological activities, with many alkaloids being developed into essential medicines. This compound has been identified in plant species such as the Alpine Poppy (Papaver alpinum).[1][2] Despite this, the scientific literature is strikingly sparse regarding its biological effects.

The lack of data on this compound presents both a challenge and an opportunity. For drug discovery professionals, it represents uncharted territory with the potential for novel therapeutic applications. For researchers, it offers a chance to conduct foundational research on a novel natural product. This guide provides a structured approach to begin this exploration.

A Hypothetical Workflow for Investigating this compound's Mechanism of Action

The journey from a newly identified natural product to a well-characterized pharmacological agent follows a multi-step, iterative process.[3][4] Below, we propose a logical workflow for the investigation of this compound, from initial biological screening to the elucidation of its molecular interactions.

Quantitative Data Presentation: A Template for Future Findings

Clear and structured presentation of quantitative data is critical for comparing the potency and selectivity of a novel compound. The table below serves as a template for how the cytotoxic effects of this compound could be presented once determined. The data included is purely illustrative.

| Cell Line | Cancer Type | Assay Type | Incubation Time (h) | IC₅₀ (µM) [Hypothetical] |

| MCF-7 | Breast Adenocarcinoma | MTT | 48 | 15.2 ± 1.8 |

| A549 | Lung Carcinoma | MTT | 48 | 25.7 ± 3.1 |

| HeLa | Cervical Cancer | MTT | 48 | 18.9 ± 2.5 |

| PC-3 | Prostate Cancer | MTT | 72 | 32.1 ± 4.0 |

| HEK293 | Normal Kidney | MTT | 48 | > 100 |

Table 1: Hypothetical cytotoxic activity of this compound against various human cancer cell lines and a non-cancerous cell line. The half-maximal inhibitory concentration (IC₅₀) values would be determined using a colorimetric assay such as the MTT assay.[5][6]

Key Experimental Protocols

To ensure reproducibility and rigor, detailed experimental protocols are essential. Below is a generalized protocol for determining the IC₅₀ value of a novel compound like this compound using the widely accepted MTT assay.

Protocol 1: Determination of IC₅₀ using MTT Assay [5][7][8]

-

Cell Seeding:

-

Culture selected adherent cell lines (e.g., MCF-7, A549) in appropriate media until they reach approximately 80% confluency.

-

Trypsinize, count, and seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of media.

-

Incubate the plate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of the this compound stock solution to create a range of concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

-

Remove the media from the cells and add 100 µL of media containing the different concentrations of this compound. Include a vehicle control (DMSO) and a positive control (e.g., a known cytotoxic drug).

-

Incubate the plate for 48-72 hours.

-

-

MTT Addition and Incubation:

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate for an additional 4 hours at 37°C, allowing viable cells to convert the yellow MTT into purple formazan (B1609692) crystals.

-

-

Formazan Solubilization and Absorbance Reading:

-

Carefully remove the media from each well.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate gently for 10 minutes.

-

Measure the absorbance at 490 nm or 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percent viability against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.[9]

-

Hypothesized Signaling Pathway Modulation

Alkaloids are known to exert their biological effects by modulating key intracellular signaling pathways that regulate cell survival, proliferation, and apoptosis.[10][11][12] While the specific targets of this compound are unknown, common pathways affected by other alkaloids include the PI3K/Akt and MAPK/ERK pathways.[13][14] An initial investigation into this compound's mechanism of action would logically include an assessment of its impact on these critical cascades.

This diagram illustrates how a compound like this compound might inhibit key nodes such as Akt or ERK, leading to a decrease in cell proliferation and survival, and potentially inducing apoptosis. Experimental validation, primarily through Western blotting to measure the phosphorylation status of these proteins, would be required to confirm such a hypothesis.

Conclusion and Future Directions

This compound remains a frontier molecule in natural product research. The absence of data on its mechanism of action underscores a significant opportunity for discovery. The framework presented in this guide offers a clear and established path for the scientific community to begin to unravel the pharmacological properties of this enigmatic alkaloid. Through systematic screening, detailed biochemical and cellular assays, and eventual validation in preclinical models, the therapeutic potential of this compound can be rigorously evaluated. It is our hope that this document will serve as a catalyst for new research into this and other understudied natural products.

References

- 1. Papaver alpinum - Wikipedia [en.wikipedia.org]

- 2. Papaveraceae - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 6. altogenlabs.com [altogenlabs.com]

- 7. benchchem.com [benchchem.com]

- 8. Complete Sample Protocol for Measuring IC50 of Inhibitor PD168393 in A431 Cells Responding to Epidermal Gro... [protocols.io]

- 9. Guidelines for accurate EC50/IC50 estimation | Semantic Scholar [semanticscholar.org]

- 10. Frontiers | Modulation of Multiple Signaling Pathways of the Plant-Derived Natural Products in Cancer [frontiersin.org]

- 11. Modulation of Multiple Signaling Pathways of the Plant-Derived Natural Products in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Potential Therapeutic Applications of Plant-Derived Alkaloids against Inflammatory and Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Alkaloids as neuroprotectors: targeting signaling pathways in neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Characterization of Alpinine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and analytical methodologies pertinent to the norditerpenoid alkaloid, Alpinine. Isolated from Delphinium alpinum, the structural elucidation of this complex molecule relies on a combination of modern spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

Chemical Structure

The proposed structure for this compound is 1α,6β,16β-trimethoxy-7-hydroxy-8-ethoxy-14α-propionyloxy-4β-(2″-methyl)succinylanthranoyloxymethyl-N-ethylaconitane. The complexity of this molecule, with its numerous stereocenters and functional groups, necessitates a detailed spectroscopic analysis for unambiguous characterization.

Spectroscopic Data Summary

The following tables summarize the expected spectroscopic data for this compound based on its proposed structure.

Table 1: Nuclear Magnetic Resonance (NMR) Data for this compound

Note: Specific chemical shift and coupling constant data for this compound are not publicly available at this time. The following represents a template for the expected data.

| ¹H NMR | ¹³C NMR | ||

| Chemical Shift (δ) ppm | Multiplicity, J (Hz) | Assignment | Chemical Shift (δ) ppm |

| Data not available | Data not available | Data not available | Data not available |

Table 2: Mass Spectrometry (MS) Data for this compound

| Technique | Ionization Mode | Observed m/z | Proposed Fragment |

| High-Resolution Mass Spectrometry (HRMS) | Electrospray (ESI+) | Expected [M+H]⁺ | Molecular Ion |

| Tandem MS (MS/MS) | ESI+ | Data not available | Key fragmentations |

Table 3: Infrared (IR) Spectroscopy Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| ~3450 | Broad | O-H stretch (hydroxyl group) |

| ~2950 | Strong | C-H stretch (aliphatic) |

| ~1735 | Strong | C=O stretch (ester) |

| ~1600, ~1450 | Medium-Weak | C=C stretch (aromatic ring) |

| ~1240 | Strong | C-O stretch (ester, ether) |

| ~1100 | Strong | C-O stretch (ether, alcohol) |

Experimental Protocols

The following sections detail the generalized experimental methodologies for the isolation and spectroscopic analysis of a novel norditerpenoid alkaloid like this compound.

Isolation and Purification

-

Extraction: The dried and powdered aerial parts of Delphinium alpinum are extracted with a suitable solvent, typically methanol (B129727) or ethanol, at room temperature for an extended period.

-

Acid-Base Partitioning: The crude extract is concentrated, and the residue is subjected to acid-base partitioning to separate the alkaloids from neutral and acidic components. The extract is acidified (e.g., with 2% HCl), and the aqueous layer containing the protonated alkaloids is washed with a nonpolar solvent (e.g., diethyl ether or hexane). The aqueous layer is then basified (e.g., with NH₄OH to pH 9-10) and the free alkaloids are extracted with a chlorinated solvent (e.g., dichloromethane (B109758) or chloroform).

-

Chromatography: The crude alkaloid mixture is further purified using a combination of chromatographic techniques. This typically involves column chromatography over silica (B1680970) gel or alumina, followed by preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to yield the pure this compound.

NMR Spectroscopy

-

Sample Preparation: A few milligrams of purified this compound are dissolved in an appropriate deuterated solvent (e.g., CDCl₃ or CD₃OD) in a 5 mm NMR tube.

-

¹H NMR Spectroscopy: Proton NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz). Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected range of proton chemical shifts (typically 0-12 ppm), and a relaxation delay of 1-2 seconds.

-

¹³C NMR Spectroscopy: Carbon-13 NMR spectra are acquired on the same instrument. Due to the low natural abundance of ¹³C, a larger number of scans is required. Proton decoupling is typically used to simplify the spectrum to single lines for each carbon.

-

2D NMR Experiments: To aid in the structural elucidation, a suite of 2D NMR experiments is performed, including COSY (Correlation Spectroscopy) to identify proton-proton couplings, HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons, and HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range proton-carbon couplings.

Mass Spectrometry

-

High-Resolution Mass Spectrometry (HRMS): HRMS is performed using an ESI-TOF (Electrospray-Time of Flight) or Orbitrap mass spectrometer to determine the accurate mass of the molecular ion. This allows for the unambiguous determination of the elemental composition. The sample is typically dissolved in a suitable solvent (e.g., methanol or acetonitrile) and introduced into the mass spectrometer via direct infusion or coupled with a liquid chromatography system.

-

Tandem Mass Spectrometry (MS/MS): Fragmentation patterns are studied using tandem MS to gain structural information. The molecular ion is selected and subjected to collision-induced dissociation (CID) to generate characteristic fragment ions, which can be correlated with the different substructures of this compound.

Infrared Spectroscopy

-

Sample Preparation: A small amount of the purified this compound is mixed with dry potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a thin film can be cast from a volatile solvent onto a salt plate (e.g., NaCl or KBr).

-

Data Acquisition: The IR spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer. The spectrum is typically scanned over the mid-infrared range (4000-400 cm⁻¹). The resulting spectrum provides information about the various functional groups present in the molecule.

Workflow for Spectroscopic Analysis of a Novel Natural Product

Caption: Workflow for the isolation and structural elucidation of this compound.

Alpinine: A Technical Guide to its Solubility and Stability Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alpinine is a naturally occurring alkaloid isolated from Papaver bracteatum with the chemical formula C₂₃H₂₉NO₆ and CAS Number 14028-90-1. As with any compound intended for research or pharmaceutical development, a thorough understanding of its physicochemical properties is paramount. This technical guide provides a comprehensive overview of the core principles and methodologies required to establish a robust solubility and stability profile for this compound. While specific experimental data for this compound is not extensively available in public literature, this guide outlines the standard procedures and expected behaviors for an alkaloid of its class, enabling researchers to systematically characterize the molecule.

Solubility Profile of this compound

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its formulation potential, bioavailability, and overall efficacy. Alkaloids, like this compound, are nitrogenous bases and their solubility is highly dependent on pH. Generally, the free base form is soluble in organic solvents and sparingly soluble in water, while its salt form is more soluble in aqueous media.

Predicted Solubility Characteristics

Based on its chemical structure, this compound is expected to exhibit the following solubility trends:

-

Aqueous Solubility: Low solubility in neutral water is anticipated. Solubility is expected to increase in acidic solutions due to the protonation of the nitrogen atom, forming a more soluble salt.

-

Organic Solvent Solubility: Good solubility is expected in various organic solvents, particularly polar aprotic and polar protic solvents.

Quantitative Solubility Data

The following table outlines common solvents used for solubility determination. The values for this compound are yet to be experimentally determined and are presented here as a template for data collection.

| Solvent | Solvent Type | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) |

| Water (pH 7.0) | Aqueous | 25 | To be determined | To be determined |

| 0.1 N HCl (pH 1.2) | Aqueous (Acidic) | 25 | To be determined | To be determined |

| PBS (pH 7.4) | Aqueous (Buffered) | 25 | To be determined | To be determined |

| Methanol (B129727) | Polar Protic | 25 | To be determined | To be determined |

| Ethanol | Polar Protic | 25 | To be determined | To be determined |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 25 | To be determined | To be determined |

| Acetonitrile (B52724) | Polar Aprotic | 25 | To be determined | To be determined |

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.[1]

Objective: To determine the saturation solubility of this compound in a specific solvent at a constant temperature.

Materials:

-

This compound (solid, pure compound)

-

Solvent of interest (e.g., Water, PBS pH 7.4, Methanol)

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Validated analytical method (e.g., HPLC-UV) to quantify this compound concentration

Procedure:

-

Add an excess amount of solid this compound to a glass vial. The presence of undissolved solid at the end of the experiment is crucial to ensure equilibrium has been reached.

-

Add a known volume of the desired solvent to the vial.

-

Seal the vial tightly and place it in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).

-

Agitate the mixture for a sufficient period (typically 24-72 hours) to allow it to reach equilibrium. The equilibration time should be established by sampling at various time points (e.g., 24, 48, 72 hours) until the concentration of this compound in the solution remains constant.

-

After reaching equilibrium, stop the agitation and let the vials stand to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant.

-

Immediately filter the sample through a syringe filter to remove any undissolved particles.

-

Dilute the clear filtrate with an appropriate solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted sample using a validated analytical method.

-

Calculate the original solubility, accounting for the dilution factor. The experiment should be performed in triplicate.

Stability Profile of this compound

Stability testing is crucial for identifying how the quality of a drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light. Forced degradation (stress testing) is employed to identify likely degradation products and establish the intrinsic stability of the molecule.[2][3]

Factors Affecting Stability

As an alkaloid, this compound's stability may be susceptible to:

-

pH: Hydrolysis of ester or other labile functional groups can be catalyzed by acidic or basic conditions.

-

Oxidation: The molecule may be susceptible to oxidative degradation, particularly if it contains electron-rich moieties.

-

Temperature: Degradation rates typically increase with temperature, following the Arrhenius equation.

-

Light (Photostability): Exposure to UV or visible light can induce photolytic degradation.

Forced Degradation Studies

Forced degradation studies are conducted under conditions more severe than accelerated stability testing and are essential for developing and validating stability-indicating methods.[4] The typical goal is to achieve 5-20% degradation of the active substance.

| Stress Condition | Typical Reagents and Conditions | Potential Degradation Pathway | Degradation (%) |

| Acid Hydrolysis | 0.1 N - 1 N HCl, room temperature or heat (e.g., 60°C) | Hydrolysis of labile groups (e.g., esters, amides) | To be determined |

| Base Hydrolysis | 0.1 N - 1 N NaOH, room temperature or heat (e.g., 60°C) | Hydrolysis of labile groups, potential racemization | To be determined |

| Oxidation | 3-30% H₂O₂, room temperature, protected from light | Formation of N-oxides, aromatic hydroxylation | To be determined |

| Thermal Degradation | Solid drug substance, elevated temperature (e.g., 80°C) in a controlled oven | Thermolysis | To be determined |

| Photolytic Degradation | Solid or solution form exposed to light providing an overall illumination of ≥ 1.2 million lux hours and an integrated near UV energy of ≥ 200 watt hours/square meter (ICH Q1B) | Photolysis, photo-oxidation | To be determined |

Experimental Protocol: Forced Degradation Study

Objective: To investigate the degradation pathways of this compound under various stress conditions.

Materials:

-

This compound (solid or in solution)

-

Stress reagents: HCl, NaOH, H₂O₂

-

High-quality water and organic solvents (HPLC grade)

-

pH meter

-

Temperature-controlled oven, water bath, and photostability chamber

-

Validated stability-indicating HPLC method

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile/water mixture) at a known concentration (e.g., 1 mg/mL).

-

Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 N HCl. Incubate at a specified temperature (e.g., 60°C). Withdraw samples at various time points (e.g., 2, 8, 24 hours), neutralize with an equivalent amount of 0.1 N NaOH, and dilute for analysis.

-

Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 N NaOH. Incubate under similar conditions as acid hydrolysis. Withdraw samples, neutralize with 0.1 N HCl, and dilute for analysis.

-

Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂. Keep the solution at room temperature, protected from light. Withdraw samples at specified time points for analysis.

-

Thermal Degradation: Place a sample of solid this compound in a temperature-controlled oven (e.g., at 80°C). Withdraw samples at various time points, dissolve in a suitable solvent, and analyze.

-

Photolytic Degradation: Expose a sample of solid or solution this compound to a calibrated light source as per ICH Q1B guidelines. A dark control sample should be stored under the same conditions but protected from light.

-

Analysis: Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC method. Evaluate for the appearance of new peaks (degradation products) and the decrease in the peak area of the parent this compound peak.

Development of a Stability-Indicating Analytical Method

A stability-indicating method (SIM) is a validated analytical procedure that can accurately and precisely measure the concentration of the API without interference from degradation products, process impurities, excipients, or other potential impurities.[5][6] High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique for this purpose.

Protocol: HPLC Method Development

Objective: To develop an HPLC method capable of separating this compound from all potential degradation products generated during forced degradation studies.

Phase 1: Initial Method Screening

-

Column Selection: Start with a standard C18 column (e.g., 150 mm x 4.6 mm, 5 µm).

-

Mobile Phase Selection: Screen different mobile phase compositions. A common starting point is a gradient of an aqueous buffer (e.g., 0.1% formic acid or ammonium (B1175870) acetate) and an organic modifier (e.g., acetonitrile or methanol).

-

Detection Wavelength: Determine the maximum absorbance wavelength (λmax) of this compound using a UV-Vis spectrophotometer or a photodiode array (PDA) detector.

-

Injection of Stressed Samples: Inject a mixture of all stressed samples (or individual samples) to observe the separation of the parent peak from the degradation product peaks.

Phase 2: Method Optimization

-

Gradient Optimization: Adjust the gradient slope, time, and initial/final organic phase composition to improve the resolution between the parent peak and impurity peaks.

-

pH of Aqueous Phase: Vary the pH of the aqueous mobile phase to exploit differences in the ionization of this compound and its degradants, which can significantly alter retention times and selectivity.

-

Temperature: Adjust the column temperature to improve peak shape and resolution.

-

Flow Rate: Optimize the flow rate for efficiency and run time.

Phase 3: Method Validation Once an optimal separation is achieved, the method must be validated according to ICH Q2(R1) guidelines. Validation parameters include:

-

Specificity (including peak purity analysis using a PDA detector)

-

Linearity

-

Range

-

Accuracy

-

Precision (Repeatability and Intermediate Precision)

-

Limit of Detection (LOD)

-

Limit of Quantitation (LOQ)

-

Robustness

Conclusion

This technical guide provides a foundational framework for the comprehensive characterization of this compound's solubility and stability. Although specific experimental data for this compound is scarce, the protocols and principles outlined herein are based on established scientific and regulatory standards for alkaloids and natural products. By systematically applying these methodologies, researchers and drug developers can generate the critical data necessary to advance this compound through the research and development pipeline, ensuring a thorough understanding of its physicochemical properties for formulation, manufacturing, and regulatory purposes.

References

Potential Therapeutic Targets of Flavokawin B: A Technical Guide

An important clarification is necessary before proceeding. The initial search for "Alpinine" did not yield specific results for a compound with that exact name. It is highly probable that this is a typographical error and the intended subject may be related to the genus Alpinia, which is known for its medicinal properties and bioactive compounds.

The search results provided information on various species of Alpinia, such as Alpinia mutica and Alpinia officinarum, and highlighted several compounds with therapeutic potential, including flavokawin B, 5,6-dehydrokawain, pinostrobin, and pinocembrin. Among these, flavokawin B was noted for its potent cytotoxic activity against cancer cells.

Therefore, this technical guide will proceed with the assumption that the user is interested in the therapeutic targets of bioactive compounds from the Alpinia genus, with a specific focus on Flavokawin B as a prime example. Should "this compound" be a distinct, newly discovered, or less common compound not captured in the initial broad search, we recommend providing a more specific query for a targeted analysis.

The following guide on the potential therapeutic targets of Flavokawin B is structured to meet the core requirements of the request, providing in-depth technical information for researchers, scientists, and drug development professionals.

Introduction

Flavokawain B is a chalcone (B49325), a type of natural phenol, found in plants of the Alpinia genus, which belongs to the ginger family (Zingiberaceae). Traditional medicine has long utilized extracts from Alpinia species for their anti-inflammatory, antioxidant, and antimicrobial properties.[1][2] Modern phytochemical investigations have isolated and characterized numerous bioactive compounds, with flavokawain B emerging as a particularly promising candidate for drug development due to its significant cytotoxic effects against various cancer cell lines.[3] This technical guide provides a comprehensive overview of the known biological activities, potential therapeutic targets, and mechanisms of action of flavokawin B, supported by available quantitative data and experimental methodologies.

Data Presentation: Quantitative Analysis of Flavokawain B Activity

The following table summarizes the reported cytotoxic activity of flavokawain B against a human T4 lymphoblastoid (CEM-SS) cancer cell line.

| Compound/Extract | Cell Line | IC50 Value (µg/mL) | Reference |

| Flavokawin B | CEM-SS | 1.86 ± 0.37 | [3] |

| Alpinia mutica (crude extracts) | CEM-SS | < 19 | [3] |

Note: The IC50 value represents the concentration of a substance that is required for 50% inhibition of a biological or biochemical function.[4][5] A lower IC50 value indicates a higher potency of the compound.

Experimental Protocols

This section details the methodologies for key experiments cited in the literature concerning the evaluation of flavokawain B's biological activity.

1. Cell Viability Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of a compound on cancer cell lines.

-

Cell Culture: Human T4 lymphoblastoid (CEM-SS) cells are cultured in an appropriate medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

-

Treatment: Cells are seeded in 96-well plates at a specific density. After allowing the cells to attach (for adherent cells) or stabilize, they are treated with various concentrations of flavokawain B (or the crude extract) for a specified period (e.g., 24, 48, or 72 hours). Control wells containing untreated cells and a vehicle control (e.g., DMSO) are also included.

-

MTT Addition: After the treatment period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for a few hours.

-

Formazan (B1609692) Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals formed by viable cells.

-

Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control. The IC50 value is then determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

2. Antimicrobial Activity (Disk Diffusion Assay)

This protocol is used to assess the antimicrobial properties of a compound.

-

Microorganism Culture: Bacterial strains (e.g., Bacillus cereus, Staphylococcus aureus, Pseudomonas aeruginosa, Escherichia coli) are cultured in a suitable broth medium to a specific turbidity.

-

Agar (B569324) Plate Preparation: A sterile agar medium is poured into petri dishes and allowed to solidify. The surface of the agar is then uniformly inoculated with the microbial suspension.

-

Disk Application: Sterile filter paper disks are impregnated with a known concentration of the test compound (flavokawain B or crude extracts) and placed on the surface of the inoculated agar plates. A standard antibiotic is used as a positive control, and a disk with the solvent is used as a negative control.

-

Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C) for 24 hours.

-

Zone of Inhibition Measurement: The antimicrobial activity is determined by measuring the diameter of the zone of inhibition (the clear area around the disk where microbial growth is inhibited).

Signaling Pathways and Mechanisms of Action

The primary therapeutic potential of flavokawain B appears to be in oncology, driven by its cytotoxic effects. While the precise signaling pathways targeted by flavokawain B are still under investigation, its mechanism of action is likely to involve the induction of apoptosis (programmed cell death) in cancer cells.

Diagram: Proposed Apoptotic Pathway Induced by Flavokawin B

Caption: Proposed intrinsic apoptotic pathway activated by Flavokawin B in cancer cells.

This proposed pathway suggests that flavokawain B may induce apoptosis through the intrinsic or mitochondrial pathway. This involves causing stress to the mitochondria, leading to the release of cytochrome c. This, in turn, activates a cascade of caspases (cysteine-aspartic proteases), which are enzymes that execute the process of apoptosis.

Future Research Directions

Further research is necessary to fully elucidate the therapeutic potential of flavokawin B. Key areas for future investigation include:

-

Target Identification: Identifying the specific molecular targets of flavokawain B within cancer cells.

-

Pathway Analysis: Detailed investigation of the signaling pathways modulated by flavokawain B, including its effects on cell cycle regulation, angiogenesis, and metastasis.

-

In Vivo Studies: Evaluating the efficacy and safety of flavokawain B in animal models of cancer.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of flavokawain B to identify compounds with improved potency and selectivity.

Flavokawin B, a natural chalcone from the Alpinia genus, has demonstrated significant cytotoxic activity against cancer cells, making it a promising lead compound for the development of new anticancer therapies. While its precise mechanism of action is still being unraveled, it is likely to involve the induction of apoptosis. Further research into its molecular targets and signaling pathways will be crucial for advancing this compound through the drug development pipeline. The information presented in this guide provides a solid foundation for researchers and drug development professionals interested in exploring the therapeutic potential of flavokawin B and other related natural products.

References

- 1. An overview of the chemical composition and biological activities of essential oils from Alpinia genus (Zingiberaceae) - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. Antioxidant and Antimicrobial Activity of Alpinia officinarum - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Evaluation of biological activities of Alpinia mutica Roxb. and its chemical constituents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 50% of what? How exactly are IC50 and EC50 defined? - FAQ 1356 - GraphPad [graphpad.com]

- 5. How Do I Estimate the IC50 and EC50? - FAQ 2187 - GraphPad [graphpad.com]

In Silico Modeling of Alpinine Interactions: A Technical Guide for Drug Discovery Professionals

An in-depth exploration of computational methodologies to identify and characterize the molecular interactions of Alpinine, a natural alkaloid with therapeutic potential.

This technical guide provides a comprehensive framework for the in silico modeling of this compound, an alkaloid isolated from Papaver bracteatum.[1] Aimed at researchers, scientists, and drug development professionals, this document outlines a systematic approach to predict and analyze the interactions of this compound with its biological targets. Given the limited direct experimental data on this compound's mechanism of action, this guide emphasizes a robust, predictive workflow, integrating target identification, molecular docking, and molecular dynamics simulations. Detailed experimental protocols and data presentation formats are provided to facilitate reproducible and comparative studies.

Introduction to this compound and its Physicochemical Properties

This compound is a structurally complex alkaloid with the chemical formula C₂₃H₂₉NO₆.[2] As a natural product, its therapeutic potential remains largely unexplored, making it an intriguing candidate for computational drug discovery efforts. A thorough understanding of its physicochemical properties is the foundation for any in silico investigation.

| Property | Value | Source |

| PubChem CID | 442162 | --INVALID-LINK-- |

| Molecular Formula | C₂₃H₂₉NO₆ | --INVALID-LINK-- |

| Molecular Weight | 415.48 g/mol | --INVALID-LINK-- |

| SMILES | CN1C2C(C3=CC(=C(C=C3OC2(C1CC4=CC(=C(C=C4)OC)OC)O)OC)OC)O | --INVALID-LINK-- |

In Silico Target Prediction: A Multi-Platform Approach

The initial and most critical step in modeling this compound's interactions is the identification of its potential biological targets. In the absence of extensive experimental data, a consensus approach employing multiple web-based target prediction servers is recommended to enhance the confidence of the predictions. This guide proposes the use of SwissTargetPrediction, BindingDB, and TargetHunter.

Proposed Workflow for Target Identification

The following diagram illustrates the proposed workflow for identifying and prioritizing potential protein targets of this compound.

Experimental Protocol: Target Prediction

-

Obtain this compound's SMILES String: Retrieve the canonical SMILES string for this compound from the PubChem database (CID: 442162).

-

SwissTargetPrediction:

-

BindingDB:

-

TargetHunter:

-

Data Consolidation and Prioritization:

-

Compile the lists of predicted targets from all three platforms.

-

Prioritize targets that appear across multiple platforms and have high prediction scores or probabilities.

-

Molecular Docking of this compound to Predicted Targets

Once high-confidence targets are identified, molecular docking is employed to predict the preferred binding orientation and affinity of this compound to the protein's binding site.

Hypothetical High-Confidence Target: Mitogen-activated protein kinase 1 (MAPK1)

For the purpose of this guide, we will proceed with a hypothetical high-confidence target, Mitogen-activated protein kinase 1 (MAPK1), also known as ERK2. This selection is for illustrative purposes to demonstrate the subsequent steps of the in silico workflow. The actual targets for this compound would be determined by the results of the target prediction step.

Experimental Protocol: Molecular Docking

-

Protein Preparation:

-

Download the 3D structure of human MAPK1 from the Protein Data Bank (PDB). A suitable entry would be one with a co-crystallized ligand, for example, PDB ID: 4QTB.

-

Using molecular modeling software (e.g., AutoDockTools, Chimera, PyMOL), prepare the protein by:

-

Removing water molecules and any co-crystallized ligands.

-

Adding polar hydrogens.

-

Assigning partial charges (e.g., Gasteiger charges).

-

Defining the docking grid box around the known active site of the protein.

-

-

-

Ligand Preparation:

-

Generate a 3D conformation of the this compound structure from its SMILES string using a tool like Open Babel or the functionality within your docking software.

-

Perform energy minimization of the 3D structure using a suitable force field (e.g., MMFF94).

-

Define the rotatable bonds in the this compound molecule.

-

-

Docking Simulation:

-

Use a molecular docking program such as AutoDock Vina.

-

Set the prepared protein and ligand files as input.

-

Configure the search parameters (e.g., exhaustiveness).

-

Run the docking simulation.

-

-

Analysis of Docking Results:

-

Analyze the predicted binding poses and their corresponding binding affinities (in kcal/mol).

-

Visualize the protein-ligand interactions (e.g., hydrogen bonds, hydrophobic interactions) for the top-ranked poses.

-

Data Presentation: Docking Results

Summarize the quantitative results of the molecular docking in a clear, tabular format.

| Target Protein | PDB ID | This compound Binding Affinity (kcal/mol) | Key Interacting Residues |

| MAPK1 (ERK2) | 4QTB | [Predicted Value] | [e.g., LYS54, GLN105, ASP106] |

| [Other Target 1] | [PDB ID] | [Predicted Value] | [Key Residues] |

| [Other Target 2] | [PDB ID] | [Predicted Value] | [Key Residues] |

Molecular Dynamics Simulation of the this compound-Target Complex

To assess the stability of the predicted binding pose and to gain insights into the dynamic behavior of the this compound-target complex, a molecular dynamics (MD) simulation is performed.

Experimental Protocol: Molecular Dynamics Simulation

-

System Preparation:

-

Use the top-ranked docked complex of this compound and the target protein (e.g., MAPK1) as the starting structure.

-

Place the complex in a periodic box of appropriate dimensions.

-

Solvate the system with a suitable water model (e.g., TIP3P).

-

Add counter-ions to neutralize the system.

-

-

Simulation Parameters:

-

Choose an appropriate force field for the protein (e.g., AMBER, CHARMM) and generate parameters for the this compound ligand (e.g., using Antechamber or a similar tool).

-

Perform energy minimization of the entire system to remove steric clashes.

-

Gradually heat the system to the desired temperature (e.g., 300 K) under NVT (constant number of particles, volume, and temperature) ensemble.

-

Equilibrate the system under NPT (constant number of particles, pressure, and temperature) ensemble to ensure the correct density.

-

-

Production Run:

-

Run the production MD simulation for a sufficient length of time (e.g., 100 ns) to observe the stability of the complex.

-

-

Trajectory Analysis:

-

Calculate the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand to assess the stability of the complex over time.

-

Analyze the Root Mean Square Fluctuation (RMSF) of individual residues to identify flexible regions of the protein.

-

Monitor key intermolecular interactions (e.g., hydrogen bonds) between this compound and the target protein throughout the simulation.

-

Data Presentation: MD Simulation Results

Present the key quantitative data from the MD simulation in a structured table.

| Simulation Metric | Average Value | Standard Deviation | Interpretation |

| Protein RMSD (Å) | [Value] | [Value] | [e.g., Indicates overall protein stability] |

| Ligand RMSD (Å) | [Value] | [Value] | [e.g., Shows stability of this compound in the binding pocket] |

| Number of H-bonds | [Value] | [Value] | [e.g., Quantifies a key interaction type] |

Signaling Pathway Visualization

To contextualize the potential biological impact of this compound's interaction with its predicted targets, it is essential to visualize the relevant signaling pathways.

MAPK/ERK Signaling Pathway

Inhibition of MAPK1 (ERK2) by this compound would modulate the MAPK/ERK signaling pathway, which is a crucial regulator of cell proliferation, differentiation, and survival.

Conclusion

This technical guide provides a structured in silico workflow for investigating the molecular interactions of this compound. By combining robust target prediction methodologies with detailed protocols for molecular docking and molecular dynamics simulations, researchers can generate valuable hypotheses regarding this compound's mechanism of action. The presented data visualization and presentation formats are designed to facilitate clear communication and comparison of results. The successful application of this computational framework will pave the way for further experimental validation and the potential development of this compound as a novel therapeutic agent.

References

- 1. SwissTargetPrediction [swisstargetprediction.ch]

- 2. academic.oup.com [academic.oup.com]

- 3. Find my Compound's Targets [bindingdb.org]

- 4. m.youtube.com [m.youtube.com]

- 5. Connecting proteins with drug-like compounds: Open source drug discovery workflows with BindingDB and KNIME - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Linking into BindingDB [bdb99.ucsd.edu]

- 7. TargetHunter: An In Silico Target Identification Tool for Predicting Therapeutic Potential of Small Organic Molecules Based on Chemogenomic Database - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. TargetHunter: an in silico target identification tool for predicting therapeutic potential of small organic molecules based on chemogenomic database - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive literature review of alpinine-related compounds, with a primary focus on alpinetin (B1665720) due to the limited specific data available for this compound. The genus Alpinia, a member of the ginger family (Zingiberaceae), is a rich source of various bioactive phytochemicals, including flavonoids, diarylheptanoids, and terpenoids.[1] These compounds have garnered significant interest in the scientific community for their diverse pharmacological activities. This guide will delve into the pharmacological properties, mechanisms of action, and experimental protocols related to key compounds isolated from Alpinia species, presenting quantitative data in structured tables and illustrating key signaling pathways and workflows with detailed diagrams. While "this compound" is a distinct chemical entity, the vast majority of published research has focused on the structurally similar and more abundant flavonoid, "alpinetin".[2][3] Therefore, alpinetin will serve as the primary subject of this review, supplemented with information on other relevant compounds from the Alpinia genus.

Pharmacological Activities of Alpinetin and Related Compounds

Alpinetin, a flavonoid found in several Alpinia species, has demonstrated a wide array of pharmacological effects.[3] Extensive research has highlighted its potential as an anti-inflammatory, anticancer, and neuroprotective agent. Other compounds from the Alpinia genus, such as those from Alpinia zerumbet, also exhibit significant biological activities, including antioxidant and cytotoxic effects.[4]

Anti-inflammatory Activity

Alpinetin has been shown to exert potent anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. It can suppress the production of pro-inflammatory mediators and cytokines.

Anticancer Activity

The anticancer properties of alpinetin and other compounds from Alpinia, such as 5,6-dehydrokawain (DK) from Alpinia zerumbet, have been investigated in various cancer cell lines. These compounds have been shown to inhibit cancer cell proliferation and induce apoptosis.

Neuroprotective Effects

Emerging evidence suggests that compounds from Alpinia species may have neuroprotective properties, offering potential therapeutic avenues for neurodegenerative diseases.

Quantitative Data on Bioactive Compounds from Alpinia Species

The following tables summarize the quantitative data, such as IC50 values, for the biological activities of alpinetin and other key compounds from the Alpinia genus.

| Compound | Cell Line | Activity | IC50 Value | Reference |

| 5,6-dehydrokawain (DK) | MCF-7 (Breast Carcinoma) | Anti-proliferative | 3.08 µg/mL | |

| 5,6-dehydrokawain (DK) | Hep-G2 (Liver Carcinoma) | Anti-proliferative | 6.8 µg/mL | |

| 5,6-dehydrokawain (DK) | HEP-2 (Larynx Carcinoma) | Anti-proliferative | 8.7 µg/mL | |

| Alpinia zerumbet rhizome aqueous extract | DPPH scavenging | Antioxidant | 25.31 ± 0.67 μg/ml | |

| Alpinia zerumbet seed aqueous extract | DPPH scavenging | Antioxidant | 10.33 ± 0.03 μg/ml | |

| Alpinia zerumbet rhizome aqueous extract | ABTS radical scavenging | Antioxidant | 73.94 ± 1.23 μg/ml | |

| Alpinia zerumbet seed aqueous extract | ABTS radical scavenging | Antioxidant | 84.29 ± 0.72 μg/ml | |

| 5,6-dehydrokawain (DK) | DPPH scavenging | Antioxidant | 122.14 ± 1.40 μg/ml | |

| 5,6-dehydrokawain (DK) | ABTS radical scavenging | Antioxidant | 110.08 ± 3.34 μg/ml | |

| 5,6-dehydrokawain (DK) | Collagenase inhibition | Anti-skin disease | 24.93 ± 0.97 μg/ml | |

| 5,6-dehydrokawain (DK) | Elastase inhibition | Anti-skin disease | 19.41 ± 0.61 μg/ml | |

| 5,6-dehydrokawain (DK) | Hyaluronidase inhibition | Anti-skin disease | 19.48 ± 0.24 μg/ml | |

| 5,6-dehydrokawain (DK) | Tyrosinase inhibition | Anti-skin disease | 76.67 ± 0.50 μg/ml |

Table 1: In Vitro Biological Activities of Compounds from Alpinia Species.

| Extract | Bacterial Strain | Activity | MIC Value | Reference |

| 50% hydroethanolic extract of Alpinia zerumbet rhizomes | Staphylococcus aureus | Antibacterial | 8 mg/mL | |

| 50% hydroethanolic extract of Alpinia zerumbet rhizomes | Escherichia coli | Antibacterial | 8 mg/mL | |

| 50% hydroethanolic extract of Alpinia zerumbet rhizomes | Shigella flexneri | Antibacterial | 8 mg/mL | |

| 50% hydroethanolic extract of Alpinia zerumbet rhizomes | Enterococcus faecalis | Antibacterial | 16 mg/mL |

Table 2: Antibacterial Activity of Alpinia zerumbet Extract.

Experimental Protocols

This section details the methodologies for the extraction, isolation, and biological evaluation of bioactive compounds from Alpinia species, as cited in the literature.

Extraction and Isolation of Flavonoids from Alpinia zerumbet Leaves

Objective: To extract flavonoids, including rutin (B1680289) and kaempferol-3-O-glucuronide, from the leaves of Alpinia zerumbet.

Materials and Methods:

-

Plant Material: Dried leaves of Alpinia zerumbet are collected and macerated.

-

Solvents: 70% ethanol (B145695) or distilled water are used for extraction.

-

Extraction Techniques: Several methods can be employed and compared for efficiency:

-

Shaking Maceration: The plant material is soaked in the solvent and agitated on a shaker at 100 rpm.

-

Ultrasonic Bath: The extraction is facilitated using an ultrasonic bath (e.g., 40 kHz).

-

Microwave-Assisted Extraction: A commercial microwave is used at full power for a short duration.

-

Stirring: The plant material is stirred in the solvent.

-

-

Filtration and Concentration: The crude extracts are filtered under a vacuum. Aqueous extracts are lyophilized, while hydroalcoholic extracts are evaporated to dryness under reduced pressure at 60°C.

-